molecular formula C17H22N2O2 B247709 N-(3,4-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

N-(3,4-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

Cat. No.: B247709
M. Wt: 286.37 g/mol
InChI Key: JHKSCNYRZDUCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and an ethanamine backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 2-pyridinecarboxaldehyde, and methylamine.

    Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Methylation: Finally, the amine is methylated using methyl iodide in the presence of a base like potassium carbonate to produce this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C17H22N2O2/c1-19(11-9-15-6-4-5-10-18-15)13-14-7-8-16(20-2)17(12-14)21-3/h4-8,10,12H,9,11,13H2,1-3H3

InChI Key

JHKSCNYRZDUCHF-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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